molecular formula C8H6N2O B8625801 3-Oxo-2-(3-pyridyl)propanenitrile CAS No. 56239-15-7

3-Oxo-2-(3-pyridyl)propanenitrile

Cat. No.: B8625801
CAS No.: 56239-15-7
M. Wt: 146.15 g/mol
InChI Key: NVGGCUFODOYGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2-(3-pyridyl)propanenitrile is a nitrile-containing compound characterized by a pyridine ring at the 2-position and a ketone group at the 3-position of the propanenitrile backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its applications span drug discovery, particularly in antiproliferative agent development, as seen in structurally related compounds .

Properties

CAS No.

56239-15-7

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C8H6N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5-6,8H

InChI Key

NVGGCUFODOYGJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C=O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents at Key Positions Key Functional Groups CAS Number Reference
3-Oxo-2-(3-pyridyl)propanenitrile 3-pyridyl (C2), ketone (C3) Cyano (CN), ketone (CO) Not specified
3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile Thienyl (C2, C6), pyridyl (C4), ketone (C3) Cyano (CN), ketone (CO) Not specified
3-Oxo-3-(2-thienyl)propanenitrile Thienyl (C3), ketone (C3) Cyano (CN), ketone (CO) 90908-89-7
3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile Morpholinyl (C3), trifluoromethyl-pyridyl (C2) Cyano (CN), ketone (CO) 941133-79-5
3-Oxo-3-(pyridin-2-yl)propanenitrile Pyridyl (C3), ketone (C3) Cyano (CN), ketone (CO) 54123-21-6

Key Observations :

  • Positional Isomerism : 3-Oxo-3-(pyridin-2-yl)propanenitrile is a positional isomer of the target compound, with the pyridine ring at C3 instead of C2. This difference likely alters electronic distribution and binding affinity in biological systems.
  • Heterocyclic Variations : Replacement of pyridyl with thienyl (e.g., 3-oxo-3-(2-thienyl)propanenitrile ) introduces sulfur-mediated conjugation effects, which may influence UV-Vis absorption and redox properties.

Physicochemical Properties

  • Melting Points :
    • 3-[2,6-Di(2-thienyl)-4-pyridyl]-3-oxopropanenitrile: 192°C
    • Derivatives with bulky substituents (e.g., trifluoromethyl-pyridyl) exhibit higher thermal stability, though specific data are unavailable in the evidence.
  • Spectroscopic Data: IR: Cyano (CN) stretches appear near ~2200 cm⁻¹, while ketone (CO) stretches range from 1686–1724 cm⁻¹ depending on substituents . ¹H NMR: Pyridine protons resonate at δ 7.02–8.10 ppm in DMSO-d₆ , whereas thienyl protons show distinct splitting patterns due to sulfur’s anisotropic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.